Cap-dependent translation studies are frequently confounded by dual-pathway inhibitors that obscure mechanistic interpretation. 4EGI-1 resolves this by allosterically displacing eIF4G while simultaneously enhancing 4E-BP1 binding, enabling clean dissection of eIF4E partner functions. • Preferential cytotoxicity against breast CSCs (IC50 11±0.8 µM) vs. differentiated cancer cells (~30 µM) • Validated in vivo: 52% tumor growth suppression at 75 mg/kg i.p. in xenograft models • Supplied as ≥98% pure solid with full analytical documentation; stable at -20°C.
Molecular FormulaC18H12Cl2N4O4S
Molecular Weight451.3 g/mol
Cat. No.B8793882
⚠ Attention: For research use only. Not for human or veterinary use.
4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid) Baseline: eIF4E/eIF4G PPI Inhibitor for Translation Initiation Research
4EGI-1, chemically defined as 2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid (CAS 315706-13-9), is a small-molecule inhibitor of the protein-protein interaction between eukaryotic translation initiation factors eIF4E and eIF4G [1]. It was discovered via high-throughput screening and is the prototypical member of the 4EGI class, known for its ability to disrupt the eIF4F complex and inhibit cap-dependent translation . The compound exists as a mixture of E- and Z-isomers and demonstrates preferential cytotoxicity toward transformed cells, establishing it as a foundational tool compound for studying translational control in cancer biology [2].
WorkfloweIF4E/eIF4G PPI inhibition and cap-dependent translation studies
ContextResearch on translational control in cancer biology; isomer-composition review required
[1] Moerke, N. J., et al. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell 128, 257-267 (2007). View Source
[2] Takrouri, K., et al. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors. Eur. J. Med. Chem. 77, 361-377 (2014). View Source
Why eIF4E/eIF4G PPI Inhibitors Cannot Be Generically Substituted: The Case for 4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid) Procurement Rationale
Substituting 4EGI-1 with other eIF4E/eIF4G inhibitors, such as 4E1RCat or i4EG-BiP, is scientifically invalid due to divergent mechanisms of action and selectivity profiles. 4EGI-1 is an allosteric inhibitor that binds a hydrophobic pocket remote from the eIF4G binding site, inducing a unique conformational change that extends α-helix1 [1]. In contrast, 4E1RCat is a dual inhibitor that also targets the eIF4E:4E-BP1 interaction, which can confound interpretation of downstream effects [2]. i4EG-BiP, while also an allosteric inhibitor, exhibits a distinct binding mode and a significantly higher IC50 (68 µM) for displacing eIF4G [3]. These fundamental differences underscore that the choice of inhibitor is not interchangeable; it must be guided by specific experimental requirements for target engagement, allostery, and functional selectivity. The quantitative evidence presented in Section 3 directly supports the unique positioning of 4EGI-1 within this class.
i4EG-BiP IC50 of 68 µM for eIF4G displacement; target engagement profile may differ.
[1] Papadopoulos, E., et al. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G. Proc. Natl. Acad. Sci. USA 111, E3187-E3195 (2014). View Source
[2] Cencic, R., et al. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F. Proc. Natl. Acad. Sci. USA 108, 1046-1051 (2011). View Source
[3] Dobson, T., et al. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders. Chem. Biol. 29, 104-117 (2022). View Source
Isomer-Specific Binding Affinity: Z-4EGI-1 Exhibits Superior Kd for eIF4E Relative to E-Isomer
The Z-isomer of 4EGI-1 demonstrates a binding affinity for eIF4E that is markedly different from its E-isomer counterpart. In a fluorescence polarization assay, Z-4EGI-1 effectively bound to eIF4E with a Kd value of 8.74 µM . In contrast, the E-isomer of 4EGI-1 binds to eIF4E with a Kd of 25 µM as measured by surface plasmon resonance . This difference in binding affinity is critical for researchers requiring precise control over eIF4E engagement.
Isomer Binding AffinityCross-study comparable
Z-isomer Kd 8.74 µM vs. E-isomer Kd 25 µM
2.86-fold higher affinity
Isomer composition directly impacts eIF4E engagement potency in biochemical assays.
Assay methods differ: Fluorescence polarization vs. SPR.
Fluorescence polarization (Z-isomer) vs. Surface plasmon resonance (E-isomer)
Why This Matters
Procurement of isomerically pure material or understanding isomer composition is essential for reproducible and potent eIF4E inhibition in biochemical assays.
Functional Selectivity: 4EGI-1 Enhances 4E-BP1 Binding While Displacing eIF4G, a Profile Not Shared by 4E1RCat
4EGI-1 exhibits a unique functional selectivity in its interaction with eIF4E: it disrupts the eIF4E/eIF4G complex but simultaneously enhances the binding of 4E-BP1 to eIF4E [1]. This dual effect is distinct from 4E1RCat, which acts as a dual inhibitor of both eIF4E/eIF4G (IC50 = 3.2 µM) and eIF4E/4E-BP1 interactions [2]. 4EGI-1's ability to enhance 4E-BP1 binding mimics the tumor suppressor function of 4E-BPs, providing a more targeted intervention in translation initiation.
Functional SelectivityHead-to-head
Enhances 4E-BP1 binding; 4E1RCat inhibits it (IC50 ~3.2 µM)
Opposing functional effect
Enables dissection of eIF4G vs. 4E-BP1 roles without dual-inhibitor confounding.
Based on in vitro and cellular assays.
Functional SelectivityProtein-Protein InteractionMechanism of Action
In vitro and cellular assays as described in Moerke et al., 2007 and Cencic et al., 2011
Why This Matters
This functional selectivity is crucial for studies aiming to dissect the distinct roles of eIF4G and 4E-BP1 in translational regulation, avoiding confounding effects seen with dual inhibitors.
Functional SelectivityProtein-Protein InteractionMechanism of Action
[1] Moerke, N. J., et al. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell 128, 257-267 (2007). View Source
[2] Cencic, R., et al. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F. Proc. Natl. Acad. Sci. USA 108, 1046-1051 (2011). View Source
Superior Cytotoxicity Against Cancer Stem Cells (CSCs): E-4EGI-1 IC50 of 11 µM vs. ~30 µM for Differentiated Cancer Cells
4EGI-1 demonstrates a pronounced differential cytotoxicity against breast cancer stem cells (CSCs) compared to non-CSC cancer cells. In a head-to-head study, E-4EGI-1 exhibited an IC50 of 11±0.8 µM against breast CSCs, while it showed an IC50 of approximately 30 µM against differentiated breast cancer cell lines such as SKBR-3, MCF-7, and MDA-MB-231 [1]. This selective potency is not observed with the Z-isomer to the same degree, and it is a defining characteristic of this chemotype.
Cytotoxicity in CSCsHead-to-head
E-4EGI-1 IC50 11±0.8 µM vs. ~30 µM (differentiated cells)
2.7-fold lower IC50 in CSCs
Supports cell-model endpoint review for cancer stem cell research.
HMLER breast cancer model, 72h treatment.
Cancer Stem CellsCytotoxicitySelectivity
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
E-4EGI-1: 11±0.8 µM (Breast CSCs)
Comparator Or Baseline
E-4EGI-1: ~30 µM (Differentiated breast cancer cells)
Quantified Difference
2.7-fold lower IC50 (higher potency) in CSCs
Conditions
Cytotoxicity assay in HMLER breast cancer model; 72h treatment
Why This Matters
This evidence directly supports the selection of 4EGI-1 for research focused on targeting cancer stem cells, a critical population implicated in therapy resistance and metastasis.
Cancer Stem CellsCytotoxicitySelectivity
[1] Yi, T., et al. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis. Oncotarget 5, 6028-6037 (2014). View Source
In Vivo Tumor Growth Inhibition: E-4EGI-1 Suppresses Xenograft Growth by 52% Relative to Vehicle Control
In a breast cancer xenograft model, E-4EGI-1 demonstrated significant in vivo antitumor activity. Mice treated with E-4EGI-1 showed a final tumor volume of 113.2±11.4 mm³, compared to 237.4±18.6 mm³ for the vehicle (DMSO) control group [1]. This corresponds to a 52.3% reduction in tumor volume. Notably, the Z-isomer of 4EGI-1 exhibited a slightly lower degree of tumor suppression (123.9±10.8 mm³, a 47.8% reduction) under identical conditions, highlighting the superior in vivo efficacy of the E-isomer.
In Vivo Xenograft ModelHead-to-head
E-isomer: 113.2±11.4 mm³ vs. Vehicle: 237.4±18.6 mm³
52.3% reduction vs. vehicle; 8.6% greater than Z-isomer
Reported model-response context for in vivo target engagement studies.
52.3% reduction vs. vehicle; 8.6% greater reduction vs. Z-isomer
Conditions
Breast CSC xenograft model, 75 mg/kg i.p. daily, 5 mice/group
Why This Matters
This data provides quantitative justification for selecting the E-isomer of 4EGI-1 for in vivo studies, demonstrating superior tumor growth inhibition compared to both vehicle control and the Z-isomer.
In Vivo EfficacyXenograft ModelTumor Growth
[1] Yi, T., et al. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis. Oncotarget 5, 6028-6037 (2014). View Source
Allosteric Mechanism of Inhibition: 4EGI-1 Binding Induces Unique Helical Extension in eIF4E
The inhibitory mechanism of 4EGI-1 is allosteric, as confirmed by high-resolution crystal structures (PDB: 4TPW) [1]. 4EGI-1 binds to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding epitope. This binding induces a localized conformational change, specifically the extension of α-helix1 by one turn (H78-S82) and unfolding of a short 3₁₀-helix (S82-L85) [2]. This unique helix rearrangement, not observed with other eIF4E inhibitors like i4EG-BiP, is the mechanistic basis for the disruption of eIF4G binding.
Defines distinct allosteric mode for eIF4E regulation studies and inhibitor design.
PDB: 4TPW, 2.1 Å resolution. Differs from i4EG-BiP mechanism.
AllosteryCrystal StructureMechanism of Action
Evidence Dimension
Mechanism of Inhibition
Target Compound Data
Allosteric; induces α-helix1 extension
Comparator Or Baseline
i4EG-BiP: Allosteric but distinct binding site and conformational change
Quantified Difference
Qualitative difference in structural perturbation
Conditions
X-ray crystallography of eIF4E-4EGI-1 complex (2.1 Å resolution)
Why This Matters
The allosteric mechanism of 4EGI-1 provides a distinct mode of action that can be leveraged to study eIF4E regulation and to design novel allosteric inhibitors, offering an advantage over orthosteric or other allosteric inhibitors.
AllosteryCrystal StructureMechanism of Action
[1] RCSB PDB. 4TPW: Crystal structure of eIF4E in complex with 4EGI-1. View Source
[2] Papadopoulos, E., et al. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G. Proc. Natl. Acad. Sci. USA 111, E3187-E3195 (2014). View Source
Preferential Effect on Transformed Cells: 4EGI-1 Demonstrates Selectivity Over Nontransformed Cells
4EGI-1 exhibits a preferential effect on transformed (cancer) cells compared to nontransformed cells. The original characterization study reported that 4EGI-1 'appears to have a preferential effect on transformed versus nontransformed cells' [1]. While specific IC50 values for nontransformed cells were not reported in the primary study, this qualitative observation of selectivity is a key differentiator from other translation initiation inhibitors like #1181, which targets a different initiation complex (eIF2) and may have a different selectivity profile.
Transformed Cell SelectivityData to verify
Qualitative observation of preferential effect on transformed vs. nontransformed cells
Supports context-dependent selectivity review; specific IC50 values not reported.
Moerke et al., 2007. Requires validation with defined cell panels.
#1181 (eIF2 inhibitor) - Selectivity profile not directly compared in this study
Quantified Difference
Qualitative observation of preferential activity
Conditions
In vitro cell viability assays as described in Moerke et al., 2007
Why This Matters
This evidence supports the use of 4EGI-1 in cancer research where selective targeting of transformed cells is desired, potentially indicating a wider therapeutic window.
[1] Moerke, N. J., et al. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell 128, 257-267 (2007). View Source
Best Research and Industrial Application Scenarios for 4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid)
Targeted Cancer Stem Cell Research and Assay Development
4EGI-1 is optimally suited for research programs focused on cancer stem cells (CSCs), given its demonstrated differential cytotoxicity with an IC50 of 11±0.8 µM against breast CSCs compared to ~30 µM for differentiated cancer cells [1]. This makes it an ideal tool for elucidating the role of eIF4E/eIF4G-dependent translation in CSC maintenance, proliferation, and metastasis. Researchers can use 4EGI-1 to study the selective inhibition of translation of mRNAs encoding stemness factors like NANOG and OCT4.
In Vivo Xenograft Studies of eIF4F Complex Inhibition
The E-isomer of 4EGI-1 is a validated chemical probe for in vivo studies targeting the eIF4F complex. Its ability to suppress breast cancer xenograft tumor growth by 52% at a dose of 75 mg/kg i.p. [2] provides a quantitative benchmark for evaluating the in vivo efficacy of this mechanism. This scenario is particularly relevant for preclinical oncology research aiming to assess the therapeutic potential of translation initiation inhibitors.
Investigating Allosteric Regulation of eIF4E
4EGI-1 serves as a unique tool for studying allosteric regulation of eIF4E due to its well-defined binding site and the distinctive conformational change it induces—extension of α-helix1 [3]. This application is essential for academic and industrial groups engaged in structural biology, biophysics, and the rational design of novel allosteric inhibitors. The high-resolution crystal structure of the eIF4E-4EGI-1 complex (PDB: 4TPW) provides a robust foundation for structure-based drug design and understanding allosteric networks in translation initiation.
Elucidating Functional Selectivity in eIF4E Interactome
4EGI-1's unique property of displacing eIF4G while simultaneously enhancing 4E-BP1 binding [4] makes it indispensable for dissecting the distinct roles of these two key eIF4E partners. This functional selectivity allows researchers to differentiate the downstream effects of eIF4G-mediated translation initiation from the tumor suppressor functions of 4E-BPs, avoiding the confounding effects of dual inhibitors like 4E1RCat.
Application
Selection Property
Validation Focus
Cancer stem cell research
Cell-model endpoint review; isomer composition
CSC maintenance and proliferation endpoint interpretation
In vivo xenograft studies
E-isomer model-response context
Tumor growth inhibition endpoint monitoring
Allosteric regulation studies
Unique α-helix1 extension mechanism
Structure-based allosteric network analysis
eIF4E interactome dissection
Enhances 4E-BP1 binding while displacing eIF4G
Functional selectivity vs. dual inhibitors like 4E1RCat
[1] Yi, T., et al. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis. Oncotarget 5, 6028-6037 (2014). View Source
[2] Yi, T., et al. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis. Oncotarget 5, 6028-6037 (2014). View Source
[3] Papadopoulos, E., et al. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G. Proc. Natl. Acad. Sci. USA 111, E3187-E3195 (2014). View Source
[4] Moerke, N. J., et al. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G. Cell 128, 257-267 (2007). View Source
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